molecular formula C5H5BFNO2 B117733 4-Fluoropyridine-3-boronic acid CAS No. 860626-80-8

4-Fluoropyridine-3-boronic acid

Cat. No. B117733
M. Wt: 140.91 g/mol
InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N
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Description

4-Fluoropyridin-3-yl Boronic Acid is a chemical compound with the molecular formula C5H5BFNO2 . It can be used in the preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors .


Synthesis Analysis

The synthesis of 4-Fluoropyridin-3-yl Boronic Acid involves several steps. One method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .


Molecular Structure Analysis

The molecular weight of 4-Fluoropyridin-3-yl Boronic Acid is 140.91 . The compound has an empirical formula of C5H5BFNO2 .


Chemical Reactions Analysis

Boronic acids, such as 4-Fluoropyridin-3-yl Boronic Acid, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron atom from the boronic acid .


Physical And Chemical Properties Analysis

4-Fluoropyridin-3-yl Boronic Acid has a boiling point of 308.8±52.0 °C and a density of 1.34±0.1 g/cm3 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis and Chemical Interactions

4-Fluoropyridine-3-boronic acid plays a crucial role in the synthesis of complex chemical structures. For instance, its derivatives are utilized in the Suzuki reaction, a method employed for forming carbon-carbon bonds in organic synthesis. In one study, the reaction involved 5-bromo-2-fluoro-3-pyridylboronic acid with various aryl iodides, leading to the creation of 3,5-disubstituted 2-fluoropyridines, which are significant in organic chemistry (Sutherland & Gallagher, 2003).

Applications in Biochemistry and Pharmaceuticals

Fluorinated boronic acid compounds, including 4-fluoropyridine-3-boronic acid derivatives, have found extensive use in the field of biochemistry and pharmaceuticals. These compounds are significant for their interactions with organic compounds and biological molecules, which is essential for the development of new pharmaceuticals and biological applications. For instance, certain derivatives have been synthesized for use in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Development of Sensing Materials

Fluorinated boronic acids are also vital in the development of sensing materials. They have been used in creating glucose sensing materials that operate at physiological pH levels. This application is crucial in biomedical fields, particularly in the monitoring and management of diabetes (Das et al., 2003).

Boronic Acid-Diol Complexation

In biomaterials science, boronic acids like 4-fluoropyridine-3-boronic acid are used for their ability to bind with diols, including saccharides and peptidoglycans. This property is exploited in the preparation of hydrogels with dynamic covalent or responsive behavior, which are important in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Luminescence and Imaging Applications

The boronic acid derivatives of 4-fluoropyridine-3-boronic acid find applications in luminescence and imaging. They are used as luminescent materials for organic electronics and photonics, and as sensing and imaging probes in biomedical applications. Their unique properties make them suitable for various multidisciplinary applications (Sadu et al., 2017).

Fluorescent Dye Development

Furthermore, fluorinated boronic acids are integral in the development of fluorescent dyes. One such application involves the creation of BODIPY (Boron-dipyrromethene) dyes, where postfunctionalization of the BODIPY core leads to dyes with diverse applications in science, medicine, and biotechnology (Boens et al., 2019).

Safety And Hazards

This chemical is considered hazardous and may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZOURNTIVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382282
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridine-3-boronic acid

CAS RN

860626-80-8
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropyridine 3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
Y Yang, Q Zhu, K Zhang, S Zhao - Pest Management Science, 2021 - Wiley Online Library
… Data for SZ-B-12: According to the above general methods, SZ-B-12 was obtained by Suzuki reaction of SZ-B with 4-fluoropyridine-3-boronic acid and purified by (petroleum ether/ethyl …
Number of citations: 5 onlinelibrary.wiley.com

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